molecular formula C23H19BrN2O2S B11419135 N-(4-bromophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(4-bromophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11419135
M. Wt: 467.4 g/mol
InChI Key: UNVAYUVMGQNAFK-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a benzothiazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazepine Ring: This step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. Common reagents include thiourea and an appropriate aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step can be achieved through a substitution reaction where a bromophenyl halide reacts with the benzothiazepine intermediate.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazepine ring structure may play a crucial role in its biological activity by interacting with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE

Uniqueness

The presence of the bromophenyl group in N-(4-BROMOPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity. The bromine atom can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C23H19BrN2O2S

Molecular Weight

467.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C23H19BrN2O2S/c24-17-10-12-18(13-11-17)25-22(27)15-26-19-8-4-5-9-20(19)29-21(14-23(26)28)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,25,27)

InChI Key

UNVAYUVMGQNAFK-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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